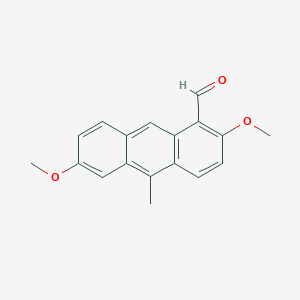
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is an organic compound with the molecular formula C₁₈H₁₆O₃. This compound is characterized by its anthracene core, which is substituted with methoxy groups at positions 2 and 6, a methyl group at position 10, and a formyl group at position 1. It is used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Methoxylation: Anthracene is subjected to methoxylation at positions 2 and 6 using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Methylation: The methylation at position 10 is achieved using methyl iodide and a strong base like potassium tert-butoxide.
Formylation: The final step involves formylation at position 1 using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Dimethoxy-10-methyl-1-anthracenecarboxylic acid.
Reduction: 2,6-Dimethoxy-10-methyl-1-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes involving anthracene derivatives.
Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxyanthracene: Lacks the formyl and methyl groups, making it less reactive.
10-Methylanthracene: Lacks the methoxy and formyl groups, resulting in different chemical properties.
1-Anthracenecarbaldehyde: Lacks the methoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is unique due to its combination of methoxy, methyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
110038-62-5 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
Clé InChI |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
SMILES canonique |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
Synonymes |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















